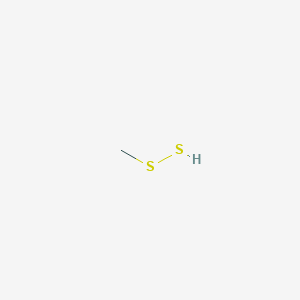
Methyl hydrodisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hydrodisulfide, also known as methyl hydrogen disulfide, is an organic compound with the molecular formula CH₄S₂. It is characterized by the presence of a disulfide bond (S-S) between two sulfur atoms, with one sulfur atom bonded to a methyl group (CH₃) and the other to a hydrogen atom (H). This compound is known for its distinctive odor and is often used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl hydrodisulfide can be synthesized through several methods. One common approach involves the reaction of methanethiol (CH₃SH) with sulfur or sulfur-containing compounds under controlled conditions. The reaction typically proceeds as follows:
2CH3SH+S→CH3SSH+H2S
Industrial Production Methods: In industrial settings, this compound is produced by the controlled oxidation of methanethiol. This process involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or oxygen (O₂) in the presence of catalysts to facilitate the formation of the disulfide bond .
Chemical Reactions Analysis
Types of Reactions: Methyl hydrodisulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl sulfonic acid (CH₃SO₃H) using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to methanethiol (CH₃SH) using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Methyl sulfonic acid (CH₃SO₃H)
Reduction: Methanethiol (CH₃SH)
Substitution: Various alkyl or aryl disulfides
Scientific Research Applications
Methyl hydrodisulfide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Industry: It is used in the production of rubber, plastics, and other materials where sulfur compounds are required
Mechanism of Action
The mechanism of action of methyl hydrodisulfide involves the formation and cleavage of the disulfide bond (S-S). This bond is crucial in various biochemical processes, including the stabilization of protein structures and the regulation of redox reactions. The compound can interact with thiol groups (-SH) in proteins, leading to the formation of mixed disulfides and influencing protein function and activity .
Comparison with Similar Compounds
Methyl hydrodisulfide can be compared with other sulfur-containing compounds, such as:
Methanethiol (CH₃SH): A simple thiol with a single sulfur atom bonded to a methyl group.
Dimethyl disulfide (CH₃SSCH₃): A disulfide with two methyl groups bonded to the sulfur atoms.
Hydrogen sulfide (H₂S): A simple sulfide with two hydrogen atoms bonded to a sulfur atom.
Uniqueness: this compound is unique due to its specific structure, which includes both a methyl group and a hydrogen atom bonded to the disulfide bond. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29245-72-5 |
|---|---|
Molecular Formula |
CH4S2 |
Molecular Weight |
80.18 g/mol |
IUPAC Name |
disulfanylmethane |
InChI |
InChI=1S/CH4S2/c1-3-2/h2H,1H3 |
InChI Key |
KFLNNVFDKSNGBW-UHFFFAOYSA-N |
Canonical SMILES |
CSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)
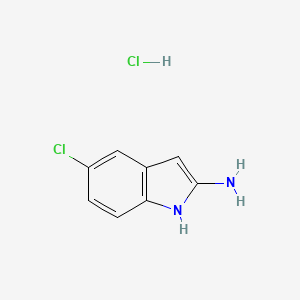
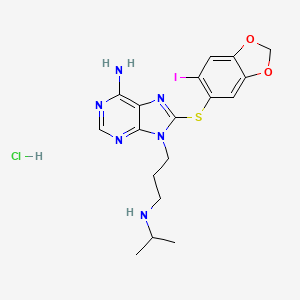
![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
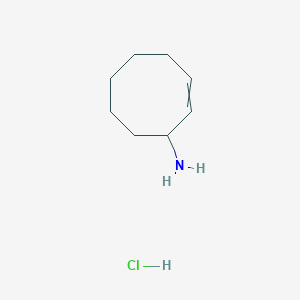

![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-1-yl 4-methylbenzenesulfonate](/img/structure/B12436172.png)
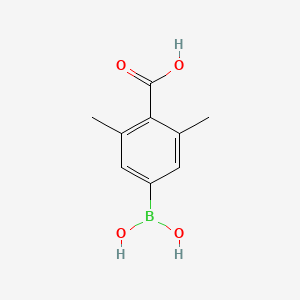
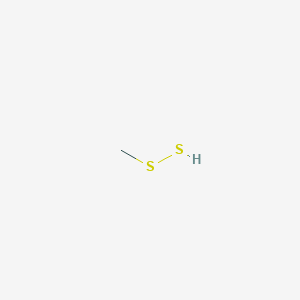
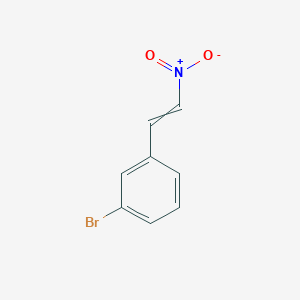
![methyl (4aR,7S)-7-(acetyloxy)-5-(benzoyloxy)-4a-hydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12436208.png)
